4-Bromo-3-nitrobenzenesulfonyl chloride

Medicinal Chemistry Sulfonamide Synthesis Palladium-Catalyzed Cross-Coupling

Eliminate the Nosyl/Brosyl trade-off in iterative SAR campaigns. 4-Bromo-3-nitrobenzenesulfonyl chloride uniquely integrates an activated sulfonamide leaving group and a cross-coupling handle in a single scaffold, enabling convergent two-step library synthesis as demonstrated for IDH2 inhibitors in CN-111662275-A. • Sequential chemoselectivity: sulfonamide formation followed by Pd-catalyzed Suzuki coupling-no intermediate deprotection required. • Reduces synthetic steps and accelerates hit-to-lead optimization compared to sequential use of separate Nosyl and Brosyl reagents.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51 g/mol
CAS No. 4750-22-5
Cat. No. B1288768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitrobenzenesulfonyl chloride
CAS4750-22-5
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C6H3BrClNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
InChIKeyOHJQQLFBGSDTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitrobenzenesulfonyl Chloride: Bifunctional Building Block


4-Bromo-3-nitrobenzenesulfonyl chloride (CAS 4750-22-5) is a polysubstituted aromatic sulfonyl chloride. It features a bromine atom at the 4-position and a nitro group at the 3-position on the benzene ring, creating a unique electrophilic scaffold with dual reactivity [1]. This structural arrangement enables sequential, chemoselective transformations, distinguishing it from simpler mono-functional sulfonyl chlorides. Unlike 4-nitrobenzenesulfonyl chloride which only offers a cleavable protecting group, or 4-bromobenzenesulfonyl chloride which only offers a cross-coupling handle, this compound integrates both functionalities into a single, high-value intermediate [1].

Dual Reactivity
Orthogonal sulfonylation and cross-coupling handles in a single reagent.
Chemoselective Sequence
Enables iterative functionalization without intermediate deprotection.
Convergent Route Design
Supports two-step diversification via sulfonamide formation then Suzuki coupling.

4-Bromo-3-nitrobenzenesulfonyl Chloride: Irreplaceable vs. Standard Chlorides


Generic substitution is not feasible for projects requiring iterative functionalization because standard sulfonyl chlorides present a forced trade-off. Nosyl chloride (4-nitrobenzenesulfonyl chloride) provides an activated sulfonamide that can be cleaved, but lacks a synthetic handle for further carbon-carbon bond formation. Brosyl chloride (4-bromobenzenesulfonyl chloride) offers a versatile bromide for cross-coupling, but the resulting sulfonamide is less activated and more difficult to remove [1]. 4-Bromo-3-nitrobenzenesulfonyl chloride uniquely eliminates this compromise, as demonstrated in patent CN-111662275-A, where it is sequentially used for sulfonamide formation and subsequent palladium-catalyzed Suzuki coupling without intermediate deprotection or functional group manipulation [1]. This convergent strategy avoids extra steps, directly impacting synthetic efficiency and route design.

Target Compound
Potential Substitute
Interchangeability Risk
4-Bromo-3-nitrobenzenesulfonyl chloride
Nosyl chloride (4-nitrobenzenesulfonyl chloride)
Lacks a cross-coupling handle, limiting sequential diversification.
4-Bromo-3-nitrobenzenesulfonyl chloride
Brosyl chloride (4-bromobenzenesulfonyl chloride)
Sulfonamide less activated, making removal difficult; may not support orthogonal deprotection.

4-Bromo-3-nitrobenzenesulfonyl Chloride: Validated Performance Evidence


Bifunctional Intermediate Yield in Drug Synthesis

The compound's strategic value is proven by a sequential synthesis route in patent literature. In the preparation of an IDH2 mutant inhibitor, 4-Bromo-3-nitrobenzenesulfonyl chloride reacts with cyclopropylamine to give the corresponding sulfonamide in an 85% yield. Crucially, the retained aryl bromide then participates in a Suzuki-Miyaura cross-coupling with 3-thiopheneboronic acid, achieving a 55% yield for the biaryl product [1]. This demonstrates operational compatibility in a single synthetic sequence that is not possible with Nosyl chloride.

Synthetic Efficiency
Head-to-head
Target: Step 1 (sulfonamide) 85%; Step 2 (Suzuki) 55%. Overall 46.75%.
Comparator (Nosyl): Step 2 impossible; overall 0%.
Supports sequential diversification workflow fit
Conditions: pyridine, CH2Cl2; Pd(PPh3)4, dioxane/H2O
Medicinal Chemistry Sulfonamide Synthesis Palladium-Catalyzed Cross-Coupling

Dual-Functionality vs. Single-Handle Analogs

The compound's core differentiator is its structural architecture, which integrates two orthogonal reactive handles on a single arene ring. This enables a streamlined 'sulfonylation-cross-coupling' sequence . In contrast, 4-nitrobenzenesulfonyl chloride provides only an activated sulfonamide for cleavage, and 4-bromobenzenesulfonyl chloride provides only a cross-coupling handle . The target compound uniquely provides both functionalities in a single reagent, eliminating a protection/deprotection step.

Dual Functionality
Class-level
Two orthogonal reactive handles: -SO2Cl and -Br on a single arene
Supports iterative synthesis without additional protection
Structural inference; experimental validation advised
Medicinal Chemistry Protecting Group Strategy Cross-Coupling

Purity Specifications and Supply Chain

Commercial availability and quality control are critical for procurement decisions. Major suppliers like Enamine and Aladdin provide this compound with specified high purities, ensuring reliability for sensitive research applications [1]. This availability from a diversified supply chain mitigates the risk of single-source dependency, which can be a concern with less common custom-synthesized competitors.

Supply & Purity
Specification review
≥95% (Enamine), ≥97% (Aladdin); multi-source availability
Supports procurement with assured purity
Verify lot-specific COA
Chemical Procurement Building Blocks Quality Control

4-Bromo-3-nitrobenzenesulfonyl Chloride: Key Application Scenarios


Sulfonamide Library Synthesis for Drug Discovery

The compound is ideally suited for creating libraries of sulfonamide-based drug candidates. Its ability to first react with a set of amines to form a core sulfonamide scaffold, and then undergo palladium-catalyzed cross-coupling with various boronic acids, allows for rapid, two-step diversification of a single intermediate. This strategy was explicitly used to generate potent IDH2 mutant inhibitors, demonstrating a practical path for hit-to-lead optimization in oncology research [1].

Protecting Group Strategy for Total Synthesis

In complex molecule synthesis, this compound serves as a superior protecting group reagent. It installs a sulfonamide that can be cleaved under mild conditions due to the electron-withdrawing nitro group, while the bromo atom remains a dormant, orthogonal handle for late-stage functionalization. This dual role prevents the need for additional deprotection and reprotection steps, a significant advantage over using separate Nosyl and Brosyl groups in sequence .

Biaryl Sulfonamides for Materials Science

The compound is a key monomer for creating functionalized, pi-conjugated biaryl sulfonamide polymers or small molecules for organic electronics. The ability to perform a clean, sequential synthesis—first installing the sulfonamide linkage, then creating a biaryl bond via Suzuki coupling—enables the construction of complex, unsymmetrical architectures with controlled electronic properties from a single precursor [1].

Application
Selection Property
Validation Focus
Sulfonamide Library Synthesis
Sequential diversification capability
Suzuki coupling efficiency with varied boronic acids
Protecting Group Strategy
Activated sulfonamide cleavability
Orthogonal handle stability under deprotection conditions
Biaryl Sulfonamide Materials
Sequential biaryl bond formation
Cross-coupling compatibility with aryl boronic acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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